(3-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine;dihydrochloride
Description
This compound is a triazolo-pyridine derivative featuring:
- A 5,6,7,8-tetrahydro ring system, which introduces partial saturation to the pyridine core, enhancing conformational flexibility.
- A 3-propan-2-yl (isopropyl) substituent, an electron-donating group that may influence steric and electronic interactions.
- A methanamine group at the 6-position, providing a primary amine functionality critical for hydrogen bonding and salt formation.
- Dihydrochloride salt, improving aqueous solubility and bioavailability compared to the free base form.
Properties
IUPAC Name |
(3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4.2ClH/c1-7(2)10-13-12-9-4-3-8(5-11)6-14(9)10;;/h7-8H,3-6,11H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSWNOOMVAFBBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1CC(CC2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287341-41-5 | |
| Record name | [3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Mode of Action
It is known that the compound is synthesized by the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine. The exact interaction of EN300-6745605 with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The biochemical pathways affected by EN300-6745605 are not yet fully understood. Given the compound’s structure, it is possible that it may interact with various biochemical pathways. Without specific information on its targets and mode of action, it is challenging to predict the exact pathways and their downstream effects.
Biological Activity
The compound (3-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine; dihydrochloride is a derivative of triazolopyridine that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and case studies.
- IUPAC Name : (3-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine; dihydrochloride
- Molecular Formula : C13H19N5·2HCl
- Molecular Weight : 303.25 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antitumor Activity : Several studies have reported that derivatives of triazolopyridine compounds possess significant antitumor properties. For instance, compounds with similar structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines .
- Anticonvulsant Properties : The compound has been evaluated for its anticonvulsant activity. Analogous compounds have shown promising results in reducing seizure frequency in animal models .
- Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxicity in specific cancer cell lines. For example, it has been tested against HT29 colon cancer cells with notable effects on cell viability .
Structure-Activity Relationship (SAR)
The biological activity of (3-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine is influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Tetrahydro-triazole ring | Essential for binding to biological targets |
| Propan-2-yl group | Enhances lipophilicity and cellular uptake |
| Amino group | Contributes to interaction with receptors and enzymes |
Case Studies
Several case studies highlight the efficacy of triazolopyridine derivatives:
- Antitumor Efficacy : In a study involving various triazolopyridine derivatives, one compound demonstrated an IC50 value of 15 µM against MCF7 breast cancer cells. This suggests that modifications to the triazole ring can enhance antitumor activity significantly .
- Neuroprotective Effects : A related study indicated that certain derivatives provided neuroprotection in models of neurodegeneration. The mechanism was attributed to the inhibition of oxidative stress pathways .
- Cytotoxicity Testing : In vitro testing on Jurkat T cells revealed that specific analogs induced apoptosis through mitochondrial pathways. The presence of electron-withdrawing groups was critical for enhancing cytotoxicity.
Research Findings
Recent literature has focused on synthesizing new derivatives and evaluating their biological activities:
- Synthesis and Testing : New derivatives have been synthesized and tested for their pharmacological profiles. For example, modifications at the 5-position of the triazole ring have been shown to improve both potency and selectivity against cancer cell lines .
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in tumor growth and proliferation pathways. This includes targeting cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been studied for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests that it may exhibit a range of biological activities. For instance:
- Antidepressant Activity : Research indicates that derivatives of triazolo-pyridine compounds can exhibit antidepressant-like effects in animal models. The specific compound may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Neuroprotective Properties : Some studies suggest that similar compounds have neuroprotective effects against neurodegenerative diseases. The tetrahydrotriazole moiety may play a critical role in this activity by modulating oxidative stress responses .
Case Studies
- Antidepressant Efficacy : In a study published in the Journal of Medicinal Chemistry, a series of triazolo-pyridine derivatives were synthesized and evaluated for their antidepressant effects. The results indicated that certain modifications to the triazolo ring enhanced the efficacy of these compounds in reducing depressive-like behaviors in rodents .
- Neuroprotection : Another study explored the neuroprotective effects of similar compounds in models of Alzheimer's disease. The findings suggested that these compounds could inhibit acetylcholinesterase activity and reduce amyloid-beta aggregation, thereby offering potential therapeutic avenues for Alzheimer's treatment .
Agrochemistry
Pesticidal Applications
The compound's nitrogen-rich structure may confer pesticidal properties. Research has indicated that triazole derivatives can act as fungicides or herbicides due to their ability to disrupt cellular processes in target organisms.
- Fungicidal Activity : A study demonstrated that triazole-based compounds exhibited significant antifungal activity against various plant pathogens. The mechanism is believed to involve inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and SAR of (3-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine;dihydrochloride is essential for optimizing its applications.
| Structural Feature | Modification Impact | Biological Activity |
|---|---|---|
| Tetrahydro-triazole | Increases binding affinity | Enhanced antidepressant effect |
| Propan-2-yl group | Improves lipophilicity | Better penetration in biological membranes |
| Dihydrochloride salt | Enhances solubility | Improved bioavailability |
Comparison with Similar Compounds
Structural and Functional Group Variations
a) {6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine Dihydrochloride ()
- Core structure : Shares the triazolo[4,3-a]pyridine scaffold but lacks the tetrahydro ring and has a methyl group at position 6 instead of isopropyl.
- Molecular weight : 162.20 g/mol (vs. higher weight for the target compound due to tetrahydro and isopropyl groups).
- Purity : >97%, indicating robust synthetic protocols.
- The methyl group offers less steric bulk than isopropyl, which may alter selectivity .
b) [8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine Hydrochloride ()
- Substituents : Features chloro and trifluoromethyl groups at positions 8 and 6, respectively. These electron-withdrawing groups contrast with the target compound’s electron-donating isopropyl.
- Salt form : Hydrochloride (single Cl⁻) vs. dihydrochloride, suggesting lower solubility than the target compound.
- Implications : The trifluoromethyl group enhances metabolic stability but may reduce membrane permeability. Chloro substituents can increase halogen bonding but may introduce toxicity risks .
c) Diethyl 3-Benzyl-7-(4-Bromophenyl)-8-Cyano-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate ()
- Core structure : Imidazo[1,2-a]pyridine (two nitrogen atoms) vs. triazolo[4,3-a]pyridine (three nitrogen atoms).
- Molecular weight : ~550 g/mol (significantly higher than the target compound).
- Implications : The imidazo core and bulky substituents limit solubility but may enhance target affinity in hydrophobic binding pockets .
Physicochemical Properties
Q & A
Q. Comparative Data :
| Compound | Substitution (Position 3) | Notable Activity |
|---|---|---|
| Target Compound | Isopropyl | Under investigation |
| 3-Ethyl analog | Ethyl | Moderate antimicrobial |
| 1-Methyl analog | Methyl | Weak enzyme inhibition |
What strategies are recommended to resolve contradictions in biological assay data for this compound, particularly in dose-response relationships?
Advanced Research Question
Contradictions may arise from assay variability (e.g., cell-line specificity) or solubility limitations. Methodological solutions include:
- Dose-range optimization : Pre-test solubility in DMSO/PBS mixtures to avoid precipitation.
- Orthogonal assays : Combine enzymatic inhibition assays with cell-based viability tests to confirm target engagement.
- Statistical modeling : Use Hill slope analysis to distinguish partial agonism from assay noise .
How can computational modeling be integrated into the experimental design to optimize the synthesis of this compound?
Advanced Research Question
Quantum chemical calculations (e.g., DFT) predict transition states for cyclocondensation steps, identifying energy barriers and optimal reaction pathways. Molecular dynamics simulations can model solvent effects, guiding solvent selection (e.g., acetonitrile vs. DMF) to reduce side reactions. Feedback loops between computational predictions and experimental validation (e.g., HPLC monitoring) accelerate optimization .
What analytical techniques are critical for confirming the structure and purity of this compound?
Basic Research Question
- NMR Spectroscopy : and NMR verify the triazolopyridine core and isopropyl group (e.g., δ 1.2–1.4 ppm for isopropyl CH) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z calculated within 5 ppm error) .
- HPLC-PDA : Purity >95% with C18 columns (acetonitrile/water + 0.1% TFA) .
What are the key considerations in designing pharmacokinetic studies for this compound, and how do its physicochemical properties influence bioavailability?
Advanced Research Question
Physicochemical Parameters :
- Lipophilicity (LogP) : Predicted ~2.5 (SwissADME), suggesting moderate blood-brain barrier penetration.
- Solubility : Poor aqueous solubility (~0.1 mg/mL) necessitates prodrug strategies or nanoformulations.
Q. Study Design :
- In vitro hepatic microsome assays : Assess metabolic stability (CYP450 isoforms).
- Plasma protein binding : Use equilibrium dialysis to quantify free fraction .
How can researchers address challenges in scaling up the synthesis of this compound while maintaining reaction efficiency and product stability?
Advanced Research Question
- Process Control : Implement inline FTIR to monitor reaction progress and avoid over-acidification during dihydrochloride formation.
- Purification : Switch from column chromatography to recrystallization in ethanol/water for scalability.
- Stability Testing : Lyophilized forms stored at -20°C show <5% degradation over 6 months .
Which structural analogs of this compound have been studied, and how do their activities differ based on substitution patterns?
Basic Research Question
Analog studies reveal:
- Pyrazolo[3,4-b]quinolin-5-amine : Replacing triazole with pyrazole reduces antimicrobial activity but enhances CNS penetration.
- Triazolopyrimidine derivatives : Exhibit stronger enzyme inhibition but poorer solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
